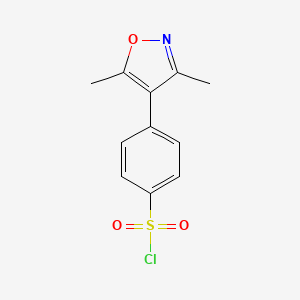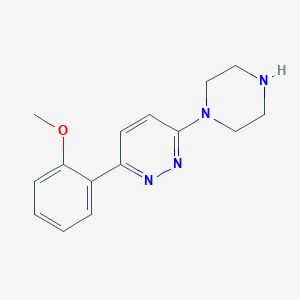
3-(2-Methoxyphenyl)-6-piperazin-1-ylpyridazine
Descripción general
Descripción
The compound “3-(2-Methoxyphenyl)-6-piperazin-1-ylpyridazine” is a complex organic molecule that contains a methoxyphenyl group, a piperazine ring, and a pyridazine ring . The methoxyphenyl group consists of a phenyl ring (a six-membered carbon ring with alternating double bonds) with a methoxy group (-OCH3) attached. Piperazine is a six-membered ring containing two nitrogen atoms, and pyridazine is a six-membered ring with two nitrogen atoms and four carbon atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental procedures, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (phenyl and pyridazine) and a piperazine ring could result in a planar or near-planar structure. The methoxy group may introduce some degree of rotation due to its single bond with the phenyl ring .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the aromatic rings and the piperazine ring. The nitrogen atoms in the piperazine ring could act as nucleophiles in reactions. The aromatic rings could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups (like the methoxy group and the piperazine ring) would influence properties like solubility, melting point, boiling point, and reactivity .Aplicaciones Científicas De Investigación
Genotoxicity Studies
3-(2-Methoxyphenyl)-6-piperazin-1-ylpyridazine and related compounds have been studied for their genotoxic potential. For example, a compound with a similar structure was evaluated in the Salmonella Ames assay and showed a metabolism-dependent increase in reverse mutations in certain strains. These studies help understand the mutagenicity and metabolic pathways of such compounds, which is crucial for evaluating their safety for potential therapeutic uses (Kalgutkar et al., 2007).
Antiviral Properties
Some derivatives of 3-(2-Methoxyphenyl)-6-piperazin-1-ylpyridazine have demonstrated antiviral properties. For instance, R 61837, a compound with a similar structure, has shown potent inhibitory effects against various rhinovirus serotypes, indicating its potential as an antiviral agent (Andries et al., 2005).
Antimicrobial and Antibacterial Activity
Compounds structurally similar to 3-(2-Methoxyphenyl)-6-piperazin-1-ylpyridazine have been researched for their antimicrobial properties. For example, some piperazine-thiosemicarbazone hybrids showed potent antitubercular activity against Mycobacterium tuberculosis (Jallapally et al., 2014). Additionally, piperazinyl oxazolidinone derivatives have been evaluated for their effectiveness against gram-positive pathogens, including Staphylococcus aureus (Tucker et al., 1998).
Antihypertensive Applications
Some derivatives of 3-(2-Methoxyphenyl)-6-piperazin-1-ylpyridazine have been synthesized and evaluated for potential antihypertensive effects. These studies explore the compounds' interactions with alpha-adrenoceptors, which are significant in cardiovascular regulation (Cecchetti et al., 2000).
Anticonvulsant Potential
Research has been conducted on the structural and electronic properties of anticonvulsant drugs, including those with structures related to 3-(2-Methoxyphenyl)-6-piperazin-1-ylpyridazine. These studies provide insights into the molecular characteristics that contribute to the anticonvulsant activity of such compounds (Georges et al., 1989).
Mecanismo De Acción
Target of Action
Compounds with a piperazine moiety, like “3-(2-Methoxyphenyl)-6-piperazin-1-ylpyridazine”, often interact with various neurotransmitter systems in the brain, including the serotonin and dopamine systems . These systems play crucial roles in mood regulation, reward, cognition, and motor control.
Mode of Action
Piperazine derivatives can act as agonists or antagonists at various receptor sites. They might bind to the receptor and mimic the action of the natural neurotransmitter (agonist action), or they might bind to the receptor and block the action of the natural neurotransmitter (antagonist action) .
Biochemical Pathways
The exact biochemical pathways affected by “3-(2-Methoxyphenyl)-6-piperazin-1-ylpyridazine” would depend on its specific targets. If it acts on the serotonin system, it could affect pathways involved in mood regulation and anxiety. If it acts on the dopamine system, it could affect pathways involved in reward and motor control .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Piperazine derivatives are generally well absorbed and can cross the blood-brain barrier. They are typically metabolized in the liver and excreted in the urine .
Result of Action
The molecular and cellular effects of “3-(2-Methoxyphenyl)-6-piperazin-1-ylpyridazine” would depend on its specific mode of action and targets. It could potentially alter neurotransmitter levels in the brain, leading to changes in neuronal activity and behavior .
Action Environment
Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of a compound . For example, certain substances might enhance or inhibit the action of “3-(2-Methoxyphenyl)-6-piperazin-1-ylpyridazine”, and extreme pH or temperature conditions might affect its stability.
Safety and Hazards
As with any chemical compound, handling “3-(2-Methoxyphenyl)-6-piperazin-1-ylpyridazine” would require appropriate safety measures. It’s important to use personal protective equipment and avoid creating dust. If the compound is similar to other methoxyphenyl and piperazine compounds, it may require special disposal methods to prevent environmental contamination .
Direcciones Futuras
Propiedades
IUPAC Name |
3-(2-methoxyphenyl)-6-piperazin-1-ylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-20-14-5-3-2-4-12(14)13-6-7-15(18-17-13)19-10-8-16-9-11-19/h2-7,16H,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJLCEORAIHAMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)N3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



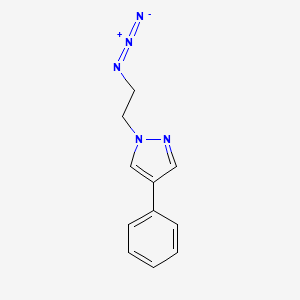
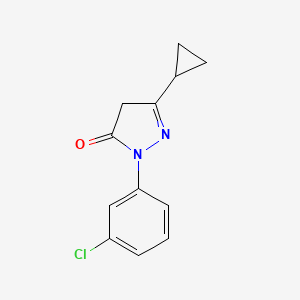
![2-[(4-Chlorophenyl)sulfanyl]-5-fluorobenzoic acid](/img/structure/B1465837.png)
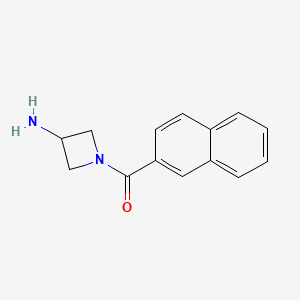
![2-(Chloromethyl)-6-fluoroimidazo[1,2-A]pyridine](/img/structure/B1465841.png)

![Methyl 8-amino-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1465846.png)
![[1-(3-Fluoro-4-pyrrolidin-1-ylphenyl)ethyl]aminehydrochloride](/img/structure/B1465848.png)
![3-[(4-Fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1465851.png)
![Methyl({3-[1-(2-methylpropoxy)ethyl]-1,2,4-oxadiazol-5-yl}methyl)amine](/img/structure/B1465852.png)


